18-Hydroxycorticosterone
Overview
Description
18-Hydroxycorticosterone is an endogenous steroid and a derivative of corticosterone . It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa .
Synthesis Analysis
18-Hydroxycorticosterone is a hydroxylated metabolite of 11-deoxycorticosterone. In rats, the conversion of 11-deoxycorticosterone into 18-Hydroxycorticosterone is catalyzed by the CYP11B3 enzyme .Molecular Structure Analysis
The IUPAC name for 18-Hydroxycorticosterone is 11β,18,21-Trihydroxypregn-4-ene-3,20-dione . Its molecular formula is C21H30O5 and it has a molar mass of 362.46 g/mol .Chemical Reactions Analysis
18-Hydroxycorticosterone serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is formed from corticosterone and is not converted into aldosterone or 18-hydroxycortico-sterone from 18-Hydroxydeoxycorticosterone .Physical And Chemical Properties Analysis
18-Hydroxycorticosterone is an endogenous steroid with a chemical formula of C21H30O5 and a molar mass of 362.46 g/mol .Scientific Research Applications
18-Hydroxycorticosterone: A Comprehensive Analysis of Scientific Research Applications
Endocrinology Diagnosis of Primary Aldosteronism: 18-Hydroxycorticosterone (18-OHB) plays a significant role in the diagnosis of primary aldosteronism (PA), a condition characterized by excessive production of aldosterone. Elevated levels of 18-OHB in plasma can indicate the presence of aldosterone-producing adenomas or bilateral adrenal hyperplasia, which are subtypes of PA .
Biochemical Analysis Measurement in Adrenal Vein Sampling: Measurement of 18-OHB during adrenal vein sampling is crucial for identifying the source of aldosterone overproduction. This helps in differentiating between unilateral adenoma and bilateral hyperplasia, guiding the treatment approach .
Pharmacology Evaluating Drug Efficacy: The concentration of 18-OHB can be used to evaluate the efficacy of drugs aimed at treating conditions associated with abnormal aldosterone levels. Monitoring 18-OHB levels can provide insights into the drug’s impact on aldosterone biosynthesis .
Metabolic Studies Understanding Steroid Metabolism: 18-OHB is involved in steroid metabolism, and its levels can reflect the activity of enzymes responsible for converting corticosterone to aldosterone. This understanding can aid in metabolic studies and research into related disorders .
Clinical Research Indicator of Adrenal Function: In clinical research, 18-OHB serves as an indicator of adrenal function, particularly in conditions affecting the pituitary-adrenal or renal-adrenal axis. Its ratio to aldosterone can provide valuable information about corticosterone-methyl-oxidase II activity .
Diagnostic Development HPLC–MS/MS Analysis: High-performance liquid chromatography – tandem mass spectrometry (HPLC-MS/MS) techniques have been developed to detect low concentrations of 18-OHB in peripheral plasma. This advancement aids in the differential diagnosis of PA subtypes and could lead to more precise diagnostic tools .
Mechanism of Action
Target of Action
18-Hydroxycorticosterone is an endogenous steroid and a derivative of corticosterone . It primarily targets the enzyme aldosterone synthase in the zona glomerulosa . This enzyme plays a crucial role in the synthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Mode of Action
18-Hydroxycorticosterone interacts with its target, aldosterone synthase, serving as an intermediate in the synthesis of aldosterone . It is also an intermediate in the biosynthesis of corticosterone .
Biochemical Pathways
The compound is involved in the corticosteroid biosynthetic pathway . It spontaneously and reversibly converts to various less polar forms and derivatives, some of which serve as precursors to aldosterone or corticosterone . Specifically, 21-hydroxy-11,18-oxido-4-pregnene-3,20-dione (18-DAL) is hydroxylated to aldosterone in the presence of malate and NADP+ at pH 4.8, indicating that 18-DAL acts as a metabolic intermediate between 18-hydroxycorticosterone and aldosterone .
Pharmacokinetics
It is known that the compound is present in human plasma . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of 18-Hydroxycorticosterone’s action is the production of aldosterone, which plays a key role in regulating the body’s electrolyte balance . By serving as an intermediate in the synthesis of aldosterone, 18-Hydroxycorticosterone contributes to the maintenance of blood pressure and the balance of salt and water in the body .
Action Environment
The action of 18-Hydroxycorticosterone is influenced by various environmental factors. For instance, the pH level can affect the conversion of 18-Hydroxycorticosterone to aldosterone . .
Safety and Hazards
Future Directions
18-Hydroxycorticosterone and 18-oxocortisol might indicate a high probability of aldosterone-producing adenoma, but normal-to-low levels of these steroids do not completely rule out an APA subtype . This suggests that these steroids could potentially serve as markers for certain diseases in the future .
properties
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXHZZDNDGLQN-ZVIOFETBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897516 | |
Record name | 18-Hydroxycorticosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 18-Hydroxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
561-65-9 | |
Record name | 18-Hydroxycorticosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Hydroxycorticosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Hydroxycorticosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,18,21-trihydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 18-HYDROXYCORTICOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5T0O9SI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 18-Hydroxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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